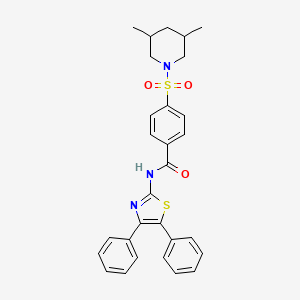

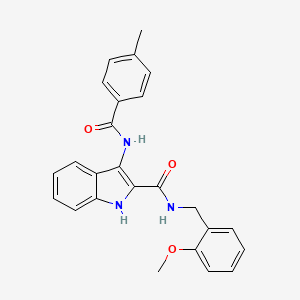

N-(2-methoxybenzyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-methoxybenzyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide" is a structurally complex molecule that may be related to various research areas, including anion binding, synthesis of heterocyclic compounds, and the study of physical and chemical properties of organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

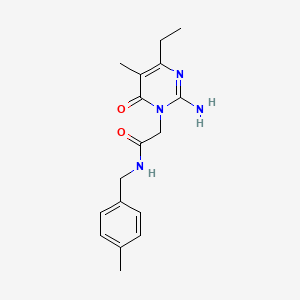

The synthesis of related heterocyclic compounds can be seen in the preparation of methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes . This process involves a reaction with sodium methoxide in methanol, which could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

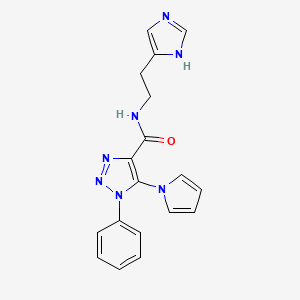

Molecular Structure Analysis

The molecular structure of a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of "N-(2-methoxybenzyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide" to confirm its identity and structural features.

Chemical Reactions Analysis

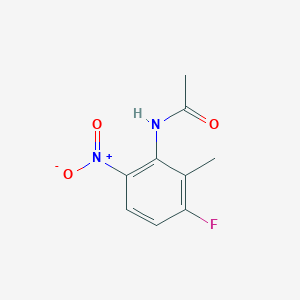

The anion binding properties of N-(o-methoxybenzamido)thioureas have been studied, showing enhanced anion binding affinity and a redshifted absorption of the anion binding complexes . This suggests that the methoxybenzamide moiety plays a significant role in chemical interactions, which could be relevant for the compound , as it contains a methoxybenzyl and a benzamido group that may influence its reactivity.

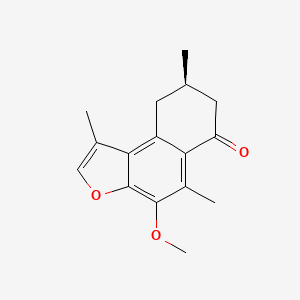

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally related antiemetic drug were analyzed by measuring density and refractive index as a function of drug concentration in aqueous solutions . Molar refractivity and polarizability were calculated from these data, indicating that such measurements could provide valuable information about the physical and chemical properties of "N-(2-methoxybenzyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide" as well.

Relevant Case Studies

Although no direct case studies were provided for the compound , the studies on related compounds offer insights into potential applications and behaviors. For instance, the anion binding study could suggest potential uses in sensing or catalysis, while the synthesis and structural elucidation of heterocyclic compounds could inform the development of new synthetic routes and the identification of the compound's structure. The analysis of physical and chemical properties could be relevant for understanding the compound's behavior in biological systems or its potential as a pharmaceutical agent.

Scientific Research Applications

Pharmacological and Bio-Organometallic Applications

Antimicrobial and Anticancer Potential : N-heterocyclic carbene-metal complexes, including those derived from indole-based structures similar to N-(2-methoxybenzyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide, have shown promising antimicrobial and anticancer activities. These compounds, through their bio-organometallic interactions, offer new avenues for therapeutic applications. Research in this area has been focused on understanding the structure-activity relationships and optimizing the pharmacological profiles of these compounds for better efficacy and safety in treating diseases (Patil, Hoagland, Patil, & Bugarin, 2020).

Environmental Science Applications

Degradation and Detoxification of Pollutants : The enzymatic treatment of industrial and synthetic dyes in polluted water has been explored using oxidoreductive enzymes. Redox mediators enhance the efficiency of these enzymes in degrading recalcitrant compounds. Such approaches could potentially be applied to compounds with similar structures to N-(2-methoxybenzyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide, providing environmentally friendly solutions to water pollution (Husain, 2006; Husain & Husain, 2007).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-16-11-13-17(14-12-16)24(29)28-22-19-8-4-5-9-20(19)27-23(22)25(30)26-15-18-7-3-6-10-21(18)31-2/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNJNZFDCBOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)